プセウドブファレノギン

概要

説明

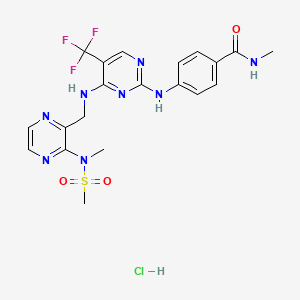

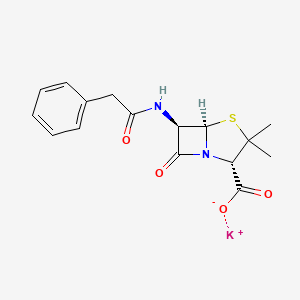

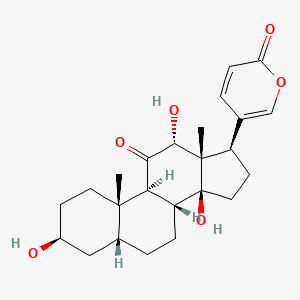

Pseudobufarenogin is a natural compound extracted from the skin of the toad species Bufo bufo gargarizans Cantor. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anticancer properties .

科学的研究の応用

Pseudobufarenogin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of bufadienolides and their chemical properties.

Biology: Pseudobufarenogin is studied for its effects on cellular processes and its potential as a biological marker.

Medicine: The compound is investigated for its anticancer properties and potential therapeutic applications in cancer treatment.

作用機序

Target of Action

Pseudobufarenogin is a natural compound extracted from toad species . The primary targets of Pseudobufarenogin are currently unknown .

Biochemical Pathways

It’s worth noting that the compound is believed to have unique anti-tumor mechanisms, which are the subject of ongoing research .

Pharmacokinetics

A study on a similar compound, Cinobufacini, found that the pharmacokinetic characteristics of major ingredients in different formulations were widely varied . This suggests that the pharmacokinetics of Pseudobufarenogin may also vary depending on the formulation and dosage.

Result of Action

It has been suggested that pseudobufarenogin may inhibit the proliferation, migration, and invasion of endothelial cells, and suppress the formation of tumor microvessels . This indicates a potential use for Pseudobufarenogin in the development of therapies to inhibit angiogenesis.

生化学分析

Biochemical Properties

Pseudobufarenogin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit receptor tyrosine kinase-mediated signaling, which is essential for the proliferation of hepatoma cells. Pseudobufarenogin interacts with enzymes such as MEK and ERK, as well as proteins like Mcl-1 and Sox2. These interactions result in the suppression of cell cycle progression and the facilitation of apoptosis in cancer cells .

Cellular Effects

Pseudobufarenogin exerts significant effects on various types of cells and cellular processes. In liver cancer cells, it impedes cell cycle progression and promotes apoptosis by downregulating Mcl-1 expression. Additionally, Pseudobufarenogin decreases the number of hepatoma stem cells through the depression of Sox2. It also inhibits the activation of the MEK/ERK and PI3-K/Akt signaling pathways, which are crucial for cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of Pseudobufarenogin involves its binding interactions with biomolecules and the inhibition of specific signaling pathways. Pseudobufarenogin binds to and inhibits receptor tyrosine kinases such as the epithelial growth factor receptor and hepatocyte growth factor receptor. This inhibition suppresses their downstream signaling cascades, including the Raf/MEK/ERK and PI3-K/Akt pathways. Consequently, Pseudobufarenogin reduces the expression of Mcl-1 and Sox2, leading to the suppression of cell proliferation and the induction of apoptosis .

Dosage Effects in Animal Models

The effects of Pseudobufarenogin vary with different dosages in animal models. At lower doses, the compound effectively suppresses liver cancer growth without causing significant adverse effects. At higher doses, Pseudobufarenogin may exhibit toxic effects, including potential damage to healthy tissues. Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Pseudobufarenogin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation through phase I and phase II metabolic reactions. These reactions involve enzymes such as cytochrome P450 and conjugation with glucuronic acid. The metabolic pathways of Pseudobufarenogin influence its bioavailability and therapeutic efficacy .

Transport and Distribution

Pseudobufarenogin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound is known to accumulate in the liver, where it exerts its therapeutic effects. Additionally, Pseudobufarenogin’s distribution is influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

The subcellular localization of Pseudobufarenogin plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of liver cancer cells. It may also be targeted to specific subcellular compartments through post-translational modifications and targeting signals. The localization of Pseudobufarenogin within cells influences its interactions with biomolecules and its overall therapeutic efficacy .

準備方法

Synthetic Routes and Reaction Conditions: Pseudobufarenogin is typically obtained through extraction from natural sources rather than synthetic routes. The extraction process involves the use of organic solvents to isolate the compound from the toad skin. The extracted material is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of pseudobufarenogin involves large-scale extraction and purification processes. The toad skins are collected, dried, and then subjected to solvent extraction. The crude extract is further purified using high-performance liquid chromatography to obtain pure pseudobufarenogin .

化学反応の分析

Types of Reactions: Pseudobufarenogin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of pseudobufarenogin.

Reduction: Reduction reactions can convert pseudobufarenogin into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the pseudobufarenogin molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pseudobufarenogin, each with distinct biological activities .

類似化合物との比較

- Bufalin

- Resibufogenin

- Cinobufagin

- Arenobufagin

Comparison: Pseudobufarenogin is unique among bufadienolides due to its specific molecular structure and distinct biological activities. While similar compounds like bufalin and resibufogenin also exhibit anticancer properties, pseudobufarenogin has shown a unique profile in terms of its potency and selectivity towards certain cancer cell lines .

特性

IUPAC Name |

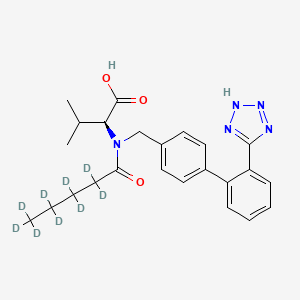

5-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGONHOGEFLVPE-BHZHDSHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317654 | |

| Record name | ψ-Bufarenogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17008-69-4 | |

| Record name | ψ-Bufarenogin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17008-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | psi-Bufarenogin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ψ-Bufarenogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。